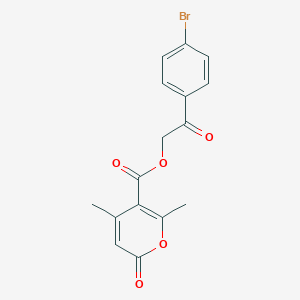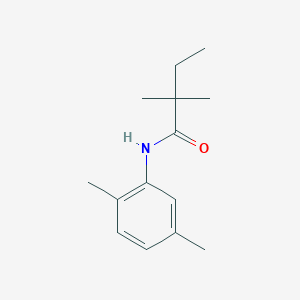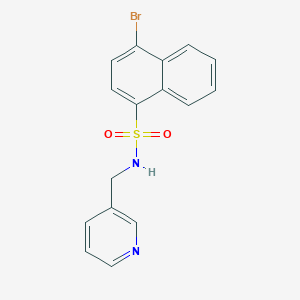
2-(4-bromophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, commonly known as BDP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDP is a synthetic compound that belongs to the class of pyranocarboxylic acid derivatives. It has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of BDP is not fully understood. However, it has been suggested that BDP exerts its effects by inhibiting various signaling pathways involved in inflammation and cancer. It has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. BDP has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
BDP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. BDP has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, BDP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
BDP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. BDP has also been found to be stable under various conditions, making it suitable for use in various assays. However, BDP has some limitations, such as its low solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for the research on BDP. One potential area of research is the development of BDP-based therapeutics for the treatment of cancer and inflammation. Another area of research is the investigation of the neuroprotective effects of BDP in various neurodegenerative disorders. Furthermore, the development of new synthetic routes for BDP could lead to the discovery of new analogs with improved properties. Overall, the research on BDP has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
BDP can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with 2-oxo-2H-pyran-5-carboxylic acid in the presence of a base. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of BDP has been optimized to achieve high yields and purity, making it suitable for various research applications.
Scientific Research Applications
BDP has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. BDP has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases. It has also been found to induce cell death in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
properties
Product Name |
2-(4-bromophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate |
|---|---|
Molecular Formula |
C16H13BrO5 |
Molecular Weight |
365.17 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2,4-dimethyl-6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C16H13BrO5/c1-9-7-14(19)22-10(2)15(9)16(20)21-8-13(18)11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3 |
InChI Key |
YUWYSEPKTFFSLW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)C |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)
![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)



![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)



![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)


